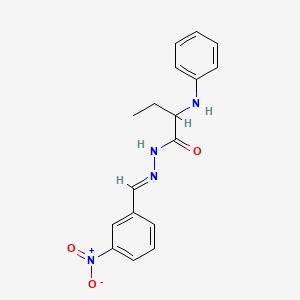![molecular formula C15H11Cl2IN2O2 B5857975 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. Additionally, this compound A has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that this compound A exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound A has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential as an anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound A.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A is its synthetic nature, which allows for precise control over its chemical properties. Additionally, the anti-inflammatory and analgesic effects of this compound A make it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of this compound A is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A. One area of interest is the development of more potent and selective analogs of this compound A for use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential applications in inflammation and pain management. Finally, the toxicity of this compound A should be further investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A involves the reaction of 2-(3,4-dichlorophenyl)ethanamine with 4-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain this compound A.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A has been investigated for its potential applications in various fields of research, including cancer treatment, inflammation, and pain management. Studies have shown that this compound A exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, this compound A has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IN2O2/c16-12-6-1-9(7-13(12)17)8-14(19)20-22-15(21)10-2-4-11(18)5-3-10/h1-7H,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHPPTZFTJNSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)



![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)
